molecular formula C20H14O2S B2763539 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione CAS No. 951951-38-5

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione

Cat. No.: B2763539
CAS No.: 951951-38-5
M. Wt: 318.39
InChI Key: ODGVQSKVIAZNRG-UHFFFAOYSA-N
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Description

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione: is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of a cyclopentane ring through a Diels-Alder reaction between a diene and a dienophile.

    Furan Ring Construction: The furan ring is then constructed via a cyclization reaction, often involving the use of a Lewis acid catalyst.

    Chromene Ring Formation: The chromene ring is synthesized through an intramolecular cyclization reaction, which can be facilitated by acidic or basic conditions.

    Thione Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
  • 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Uniqueness

Compared to similar compounds, 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione is unique due to the presence of the thione group. This functional group imparts distinct chemical properties, such as increased reactivity towards certain reagents and potential bioactivity. The thione group also influences the compound’s electronic structure, affecting its interactions with molecular targets and its overall stability.

Properties

IUPAC Name

14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S/c23-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-21-18(16)10-19(15)22-20/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGVQSKVIAZNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=S)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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